molecular formula C24H27F6N3O2 B12953497 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione

3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione

Cat. No.: B12953497
M. Wt: 503.5 g/mol
InChI Key: PDZWACLMJXTIDC-QZTJIDSGSA-N
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Description

3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione involves multiple steps, including the formation of the cyclobutene ring and the introduction of the trifluoromethyl groups. The reaction conditions typically require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3,5-Difluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
  • 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione

Uniqueness

The presence of the trifluoromethyl groups in 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, which distinguish it from similar compounds.

Properties

Molecular Formula

C24H27F6N3O2

Molecular Weight

503.5 g/mol

IUPAC Name

3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C24H27F6N3O2/c25-23(26,27)15-10-14(11-16(12-15)24(28,29)30)13-31-19-20(22(35)21(19)34)32-17-6-2-3-7-18(17)33-8-4-1-5-9-33/h10-12,17-18,31-32H,1-9,13H2/t17-,18-/m1/s1

InChI Key

PDZWACLMJXTIDC-QZTJIDSGSA-N

Isomeric SMILES

C1CCN(CC1)[C@@H]2CCCC[C@H]2NC3=C(C(=O)C3=O)NCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1CCN(CC1)C2CCCCC2NC3=C(C(=O)C3=O)NCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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